molecular formula C22H18N2O3 B15011625 3-amino-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile

3-amino-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile

Cat. No.: B15011625
M. Wt: 358.4 g/mol
InChI Key: OQPUMEYVUKPRSD-UHFFFAOYSA-N
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Description

3-amino-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile is a complex organic compound that belongs to the class of benzochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of amino, methoxy, and nitrile functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile typically involves a one-pot three-component reaction. This method includes the condensation of aromatic aldehydes, active methylene nitriles (such as malononitrile), and phenolic nucleophiles (like resorcinol or naphthols) in the presence of a catalyst. For instance, a highly efficient synthesis can be achieved using 3-amino-1,2,4-triazole supported on hydroxyapatite-encapsulated-γ-Fe2O3 as a magnetically recyclable heterogeneous basic nanocatalyst .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes with optimizations for yield and purity. The use of green chemistry principles, such as employing eco-friendly catalysts and solvents, is encouraged to minimize environmental impact. The reaction conditions typically involve stirring the reactants at elevated temperatures (around 70°C) in solvents like ethanol .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated benzochromenes.

Scientific Research Applications

3-amino-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit specific enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4H-chromenes: These compounds share a similar chromene core but differ in the substitution pattern.

    Indole-substituted benzochromenes: These have an indole group instead of the dimethoxyphenyl group.

Uniqueness

3-amino-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and nitrile groups allows for diverse chemical modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

3-amino-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile

InChI

InChI=1S/C22H18N2O3/c1-25-17-9-8-14(11-19(17)26-2)20-16(12-23)22(24)27-18-10-7-13-5-3-4-6-15(13)21(18)20/h3-11,20H,24H2,1-2H3

InChI Key

OQPUMEYVUKPRSD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)N)C#N)OC

Origin of Product

United States

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